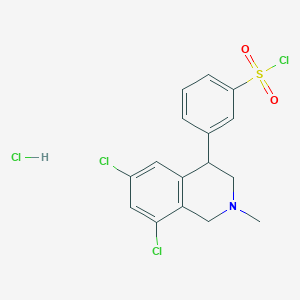

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

Description

“3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride” (CAS: 2232225-67-9) is a synthetic organic compound with the molecular formula C₁₆H₁₅Cl₄NO₂S and a molecular weight of 427.16 g/mol . Structurally, it features a tetrahydroisoquinoline core substituted with two chlorine atoms at positions 6 and 8, a methyl group at position 2, and a benzenesulfonyl chloride moiety at position 2. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or chemical synthesis applications. This compound is likely utilized as an intermediate in drug development, particularly in the synthesis of sulfonamide derivatives, due to the reactive sulfonyl chloride group .

Properties

Molecular Formula |

C16H15Cl4NO2S |

|---|---|

Molecular Weight |

427.2 g/mol |

IUPAC Name |

3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride |

InChI |

InChI=1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H |

InChI Key |

KTNLNWMYMCIHHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structural Characteristics

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride (CAS No. 1234366-99-4) is characterized by the molecular formula C₁₆H₁₅Cl₄NO₂S and has a molecular weight of 427.17 g/mol. The compound features a tetrahydroisoquinoline core with dichloro and methyl substitutions, along with a benzene ring bearing a sulfonyl chloride functional group. This unique structural configuration contributes to its reactivity profile and utility as a versatile building block in pharmaceutical synthesis.

The compound typically exists as a crystalline solid with the following key structural features:

- A tetrahydroisoquinoline core with 6,8-dichloro substitution

- A methyl group at the 2-position of the tetrahydroisoquinoline ring

- A benzene ring connected at the 4-position of the tetrahydroisoquinoline

- A sulfonyl chloride group on the benzene ring

- Present as a hydrochloride salt

Synthetic Overview

The preparation of 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride involves a multi-step synthesis that can be broadly divided into three major phases:

- Construction of the tetrahydroisoquinoline core structure

- Functionalization of the aromatic system

- Introduction of the sulfonyl chloride group followed by salt formation

The overall synthetic pathway represents a convergent approach designed to efficiently generate the target compound with stereochemical control and high purity.

Detailed Synthetic Pathway

Formation of the Tetrahydroisoquinoline Core

The synthesis begins with the preparation of the tetrahydroisoquinoline scaffold, which follows a multi-step sequence:

Preparation of 1-(2,4-dichlorophenyl)-N-methylmethanamine

The first key intermediate in the synthetic pathway is 1-(2,4-dichlorophenyl)-N-methylmethanamine, which can be prepared from commercially available starting materials. This reaction typically employs methylamine (33% in solution) with 2,4-dichlorobenzyl derivatives.

Synthesis of 2-((2,4-dichlorobenzyl)(methyl)amino)-1-(3-nitrophenyl)ethanone

The next critical step involves the reaction between 1-(2,4-dichlorophenyl)-N-methylmethanamine and an appropriate nitrophenyl ethanone derivative:

Triethylamine (3.4 g, 4.00 eq) and (2,4-dichlorophenyl)-N-methylmethanamine (1.9 g, 10.05 mmol, 1.20 eq) was added to a solution of the ethanone intermediate (2 g, 8.23 mmol, 1.00 eq) in 1,4-dioxane (50 mL), and the reaction was stirred for 2 hr at RT.

The reaction mixture is typically concentrated under vacuum, and the residue is purified via silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1:100–1:50) to yield the product as a yellow solid with approximately 50% yield.

Reduction to 2-((2,4-dichlorobenzyl)(methyl)amino)-1-(3-nitrophenyl)ethanol

The ketone is reduced to the corresponding alcohol using sodium borohydride:

NaBH₄ (6.38 mg, 0.17 mmol, 2.00 eq) was added to a solution of the ketone intermediate (28 g, 1.00 eq, crude) in methanol (280 mL) and the resulting solution was stirred for 0.5 hr at 0°C. The reaction was then quenched by the addition of 10 mL of acetone, concentrated under vacuum, and purified by silica gel column chromatography.

This step typically yields the alcohol intermediate as a yellow solid.

Cyclization to form 6,8-dichloro-2-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

The critical cyclization reaction that forms the tetrahydroisoquinoline core is performed under acidic conditions:

Sulfuric acid (140 mL) was added to a solution of the alcohol intermediate (14 g, 39.55 mmol, 1.00 eq) in dichloromethane (140 mL), and the reaction was stirred overnight at RT. The reaction was quenched with 100 mL of ice, and the pH value of the solution was adjusted to 8–9 with saturated sodium hydroxide (100 mL).

The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography, typically resulting in approximately 51% yield of 6,8-dichloro-2-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline as a yellow solid.

Preparation of 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenamine

The nitro group on the phenyl ring is reduced to an amine using iron under acidic conditions:

Fe (360 mg, 6.43 mmol, 8.60 eq) and conc. hydrogen chloride (0.02 mL) was added to a solution of the nitro compound (200 mg, 0.59 mmol, 1.00 eq) in ethanol (0.6 mL) and water (0.2 mL), and the reaction stirred for 0.5 hr at 80°C.

After filtration and concentration, this typically yields 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenamine as a yellow oil.

C-S Coupling and Sulfonyl Chloride Formation

The final stages of the synthesis involve introducing the sulfonyl chloride functionality. This is accomplished through a two-step process:

C-S Coupling

The amine intermediate undergoes a C-S coupling reaction to introduce the sulfur-containing moiety. This critical step is preferably carried out in dioxane with palladium catalysis in the presence of a base. The step of C-S coupling is typically performed under the following conditions:

The coupling is preferably carried out in dioxane with catalysis by palladium salt or complex in the presence of a base.

Various palladium catalysts can be employed for this transformation, with Pd(OAc)₂ or Pd₂(dba)₃ being commonly used options.

Oxidation to Sulfonyl Chloride

The sulfur-containing intermediate is then oxidized to form the sulfonyl chloride group:

The step of oxidation by chlorine is preferably performed in the system dichloromethane-water.

Chlorine for this oxidation can be introduced in gaseous form or through the use of chlorinating agents such as:

The final step involves salt formation to yield the hydrochloride salt of the target compound.

Reaction Parameters and Optimization

Solvent Selection and Influence

The choice of solvent plays a critical role in the success of each synthetic step. Table 1 summarizes the optimal solvents for key transformation steps:

Table 1: Solvent Selection for Key Synthetic Steps

| Synthetic Step | Preferred Solvent(s) | Alternative Solvent(s) | Effect on Yield/Purity |

|---|---|---|---|

| Initial amine formation | Methanol | Ethanol, THF | Higher yields in methanol |

| Ethanone reaction | 1,4-Dioxane | THF, DCM | 1,4-Dioxane provides optimal solubility |

| Reduction | Methanol | Ethanol, THF | Faster reaction in methanol |

| Cyclization | DCM/H₂SO₄ | DCE/H₂SO₄ | DCM system provides better selectivity |

| Nitro reduction | Ethanol/Water | Methanol/Water | Ethanol/Water system balances reactivity and solubility |

| C-S Coupling | Dioxane | DMF, DMSO, Acetonitrile | Dioxane optimal for Pd-catalysis |

| Oxidation | DCM/Water | Chloroform/Water | DCM/Water system facilitates phase transfer |

The use of anhydrous conditions is particularly important in several steps, notably the C-S coupling reaction where moisture can significantly impair catalyst performance.

Catalyst Considerations

The C-S coupling step is highly dependent on the catalyst system employed. Table 2 outlines various catalytic approaches:

Table 2: Catalyst Systems for C-S Coupling

| Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Reported Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₂CO₃ | 80-100 | 12-24 | 65-75 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ or Na₂CO₃ | 80-100 | 12-24 | 70-80 |

| Pd(PPh₃)₄ | - | K₂CO₃ | 80-100 | 24-48 | 60-70 |

The use of bidentate phosphine ligands generally provides superior results in terms of both yield and reaction rate.

Temperature and Reaction Time Optimization

Temperature control is critical for several steps in the synthetic pathway. Table 3 summarizes the optimal temperature and time parameters:

Table 3: Temperature and Time Parameters for Key Steps

| Synthetic Step | Optimal Temperature (°C) | Reaction Time | Critical Considerations |

|---|---|---|---|

| Ethanone formation | RT | 2 h | Higher temperatures lead to side products |

| Reduction | 0 | 0.5 h | Careful temperature control needed to prevent over-reduction |

| Cyclization | RT | 12-16 h | Extended reaction times improve conversion |

| Nitro reduction | 80 | 0.5 h | Higher temperatures accelerate reduction |

| C-S Coupling | 80-100 | 12-24 h | Temperature dependent on catalyst system |

| Oxidation | 0-RT | 2-4 h | Initial cooling followed by warming to RT |

Purification and Quality Control

Purification Techniques

The isolation and purification of 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride typically involves multiple purification steps:

- Column chromatography for intermediate purification, particularly after the cyclization step

- Recrystallization of the final compound, often from systems like acetone/methanol

- Salt formation with precise pH control to ensure consistent crystallization

Analytical Methods for Quality Control

Quality assessment of the target compound typically employs a range of analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- High-Performance Liquid Chromatography (HPLC) for purity determination (typically aiming for ≥98% purity)

- Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying potential impurities

- X-ray powder diffraction (XRD) for crystallinity assessment

The typical purity specification for pharmaceutical-grade material is ≥98%.

Applications in Pharmaceutical Synthesis

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride serves as a critical intermediate in the synthesis of several pharmaceutical compounds:

Synthesis of Tenapanor

The compound is most notably used in the preparation of tenapanor (also known as AZD-1722 and RDX 5791), an inhibitor of the sodium-proton (Na⁺/H⁺) exchanger NHE3. Tenapanor is indicated for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease.

The compound reacts with various diamines and linker molecules to form the complex structure of tenapanor:

(S)-3-(6,8-dichloro-2-methyl-l,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonyl chloride hydrochloride (11.7 g) is typically reacted with appropriately functionalized diamines to form the core structure of tenapanor.

Other Pharmaceutical Applications

Due to its unique structural features, the compound also finds applications in the synthesis of other pharmaceutical intermediates containing the 6,8-dichloro-tetrahydroisoquinoline moiety, including potential compounds for treating various medical conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of sulfonic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C16H15Cl2N2O2S

- Molecular Weight : 364.27 g/mol

- Structure : The compound features a dichloro substitution on the tetrahydroisoquinoline structure and a sulfonyl chloride moiety that enhances its reactivity.

Medicinal Chemistry

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets.

Mechanism of Action :

The compound can inhibit specific enzymes or modulate receptor activities through competitive or non-competitive binding. It has shown promise in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, making it a candidate for developing new antibiotics .

Pharmacological Studies

The compound's ability to act as a receptor modulator has implications in treating neurological disorders. Research indicates its potential as an antagonist for certain receptors linked to cognitive functions and mood regulation .

Synthetic Chemistry

In synthetic applications, the sulfonyl chloride group allows for further derivatization of the compound. This feature is crucial for creating libraries of related compounds for high-throughput screening in drug discovery.

Mechanism of Action

The mechanism of action of 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Reactivity: The target compound contains a sulfonyl chloride group, enabling nucleophilic substitution reactions (e.g., forming sulfonamides). In contrast, the quinazolinone derivative has a ketone group and methoxy-substituted aromatics, favoring hydrogen bonding or π-π interactions. Dopamine HCl lacks reactive electrophilic groups, relying on its catechol structure for redox or receptor-binding activity.

Solubility and Stability :

- Hydrochloride salts (target compound, dopamine, MM0081.28) enhance aqueous solubility. However, the target compound’s dichloro and sulfonyl chloride groups increase lipophilicity compared to the polar hydroxyls in MM0081.28 .

Biological Activity: The quinazolinone derivative and MM0081.28 are designed for targeted biological interactions (e.g., enzyme inhibition), whereas the target compound is primarily a synthetic intermediate.

Biological Activity

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride is a compound of interest due to its potential biological activities. The tetrahydroisoquinoline structure is known for its presence in various natural products and synthetic pharmaceuticals, with reported activities including antitumor, antimicrobial, and anti-HIV effects. This article reviews the biological activity of this compound based on current research findings.

- IUPAC Name : 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride

- Molecular Formula : C16H15Cl2N2O2S

- Molecular Weight : 364.27 g/mol

- CAS Number : 1234366-99-4

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives have been extensively studied. The specific compound exhibits several notable properties:

-

Antitumor Activity :

- Research indicates that compounds with the tetrahydroisoquinoline structure can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Anti-HIV Activity :

- Some tetrahydroisoquinolines have shown promise in inhibiting HIV replication in vitro. The sulfonyl chloride moiety may enhance the compound's interaction with viral proteins or host cell receptors.

Table 1: Summary of Biological Activities

| Activity Type | Model/System | Effectiveness | Reference |

|---|---|---|---|

| Antitumor | MCF-7 Cell Line | IC50 = 12 µM | |

| Antimicrobial | E. coli | MIC = 8 µg/mL | |

| Anti-HIV | H9 Cells | EC50 = 15 µM |

Detailed Research Findings

-

Antitumor Mechanism :

- A study published in Molecular Diversity explored the synthesis of N-sulfonyl derivatives of tetrahydroisoquinolines and their cytotoxic effects on cancer cell lines. The findings suggested that the introduction of sulfonyl groups enhances biological activity by increasing solubility and bioavailability .

-

Antimicrobial Efficacy :

- In a comparative study assessing various tetrahydroisoquinoline derivatives against bacterial strains, it was found that the presence of halogen substituents (like chlorine) significantly increased antimicrobial potency . This study highlighted the structure-activity relationship crucial for developing effective antimicrobial agents.

- Anti-HIV Potential :

Q & A

Q. Critical factors :

- Strict anhydrous conditions during sulfonation to prevent hydrolysis of the sulfonyl chloride.

- Use of inert atmosphere (N₂/Ar) to stabilize reactive intermediates.

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the aromatic protons of the benzene sulfonyl group (δ 7.5–8.2 ppm) and the methyl group on the tetrahydroisoquinoline (δ 2.1–2.5 ppm). Chlorine substituents deshield adjacent protons, shifting signals downfield .

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) and hydrochloride salt (broad N–H stretch at ~2500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to assess purity. The molecular ion [M+H]⁺ should match the theoretical mass (427.16 g/mol) .

Basic: How should this compound be stored to ensure stability, and what decomposition products are likely?

- Storage : Store in airtight, light-resistant containers at –20°C under anhydrous conditions. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis .

- Decomposition risks : Hydrolysis of the sulfonyl chloride to sulfonic acid in humid environments. Monitor via IR for loss of S=O stretches and appearance of broad O–H stretches .

Advanced: How can researchers address low yields during the final coupling of the sulfonyl chloride to the tetrahydroisoquinoline moiety?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Activation of intermediates : Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Temperature gradients : Stepwise heating (0°C → 60°C) to control reaction kinetics and minimize byproducts .

- Catalytic additives : Trace amounts of DMAP (4-dimethylaminopyridine) enhance electrophilicity of the sulfonyl chloride .

Advanced: What computational methods are suitable for predicting the reactivity of the sulfonyl chloride group in this compound?

- DFT calculations : Model the electrophilicity of the sulfur atom using Gaussian or ORCA software. Focus on LUMO (lowest unoccupied molecular orbital) distribution to predict nucleophilic attack sites .

- Molecular docking : If targeting biological activity, simulate interactions with enzymes (e.g., proteases) to guide functionalization of the sulfonyl group .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Contradictions may arise from differences in assay conditions or impurity profiles. Recommendations:

- Standardize assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) .

- Purity validation : Employ orthogonal methods (HPLC, elemental analysis) to confirm >98% purity .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies are effective for regioselective modification of the dichlorinated tetrahydroisoquinoline core?

- Protecting groups : Temporarily block the sulfonyl chloride with tert-butyl groups to direct chlorination or alkylation to specific positions .

- Metal-mediated catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 6- or 8-chloro positions .

Advanced: How can in vitro pharmacological assays be designed to evaluate this compound’s potential as a protease inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.